molecular formula C10H13NO2 B6615854 6-(tert-butoxy)pyridine-3-carbaldehyde CAS No. 1177253-40-5

6-(tert-butoxy)pyridine-3-carbaldehyde

Cat. No.: B6615854
CAS No.: 1177253-40-5
M. Wt: 179.22 g/mol
InChI Key: HTUZMRUNUUQBPY-UHFFFAOYSA-N
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Description

6-(tert-Butoxy)pyridine-3-carbaldehyde is an organic compound with the molecular formula C11H15NO2. It is a derivative of pyridine-3-carbaldehyde, where a tert-butoxy group is attached to the 6th position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxy)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxy)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: 6-(tert-Butoxy)pyridine-3-carboxylic acid.

    Reduction: 6-(tert-Butoxy)pyridine-3-methanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

6-(tert-Butoxy)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-butoxy)pyridine-3-carbaldehyde depends on the specific reactions it undergoes. Generally, the aldehyde group is reactive and can participate in various chemical transformations. The tert-butoxy group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: The parent compound without the tert-butoxy group.

    Pyridine-2-carboxaldehyde: An isomer with the aldehyde group at the 2nd position.

    Pyridine-4-carboxaldehyde: An isomer with the aldehyde group at the 4th position.

Uniqueness

6-(tert-Butoxy)pyridine-3-carbaldehyde is unique due to the presence of the tert-butoxy group, which can significantly alter its chemical properties and reactivity compared to its parent compound and isomers. This makes it a valuable compound for specific applications where such modifications are beneficial.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)13-9-5-4-8(7-12)6-11-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUZMRUNUUQBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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